molecular formula C16H13ClFNO B11942344 N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide CAS No. 853351-75-4

N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide

Cat. No.: B11942344
CAS No.: 853351-75-4
M. Wt: 289.73 g/mol
InChI Key: UZHVQEFGTMLMDS-CMDGGOBGSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a fluorophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide typically involves the reaction of 3-chloro-2-methylaniline with 3-fluorocinnamic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-3-phenyl-2-propenamide: Similar structure but lacks the fluorine substitution.

    N-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)-2-propenamide: Similar structure with fluorine substitution at a different position.

Uniqueness

N-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific positioning of the chloro, methyl, and fluoro groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its stability and interaction with target molecules compared to similar compounds.

Properties

CAS No.

853351-75-4

Molecular Formula

C16H13ClFNO

Molecular Weight

289.73 g/mol

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C16H13ClFNO/c1-11-14(17)6-3-7-15(11)19-16(20)9-8-12-4-2-5-13(18)10-12/h2-10H,1H3,(H,19,20)/b9-8+

InChI Key

UZHVQEFGTMLMDS-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC(=CC=C2)F

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC(=CC=C2)F

Origin of Product

United States

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